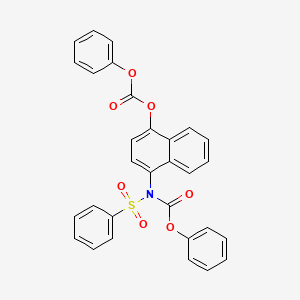
4-(Bromomethyl)-2-fluoropyridine
概要
説明
4-(Bromomethyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.015. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cross-Coupling in Synthesis of Antibiotics
4-Bromopyridine derivatives, closely related to 4-(Bromomethyl)-2-fluoropyridine, are used in cross-coupling reactions. For instance, they undergo fluoride-promoted, Pd-catalyzed cross-coupling to create biaryls, vital in synthesizing antitumor antibiotics like streptonigrin and lavendamycin (McElroy & DeShong, 2003).
Deprotonation in Organic Synthesis
Fluoropyridines, including 2-fluoropyridine which is structurally similar to this compound, are used in deprotonation reactions with lithium magnesates. This process is crucial for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).
Fluorescent Indicators in Chemistry
The BODIPY scaffold, which can be derived from bromopyridine derivatives, is used to design fluorescent indicators for various applications, including pH, metal ions, and biomolecules detection (Boens, Leen & Dehaen, 2012).
Synthesis of Photoredox Catalysts
In the synthesis of photoredox catalysts, fluoropyridines play a crucial role. These catalysts are used in fluoromethylation of carbon-carbon multiple bonds, essential in pharmaceutical and agrochemical fields (Koike & Akita, 2016).
Complexation with Metals in Coordination Chemistry
Bromopyridine and its derivatives are used in synthesizing coordination complexes with metals like palladium and platinum. These complexes are studied for their equilibrium dynamics and potential applications in materials science (Ferrer et al., 2010).
Synthesis of Luminescent Materials
Derivatives of bromopyridine are used in the synthesis of luminescent materials and their metal complexes. These materials find applications in lighting, display technologies, and sensors (Ghosh et al., 2015).
作用機序
Target of Action
4-(Bromomethyl)-2-fluoropyridine is a brominated compound that has been found to interact with DNA . Brominated compounds, such as this one, are known to alkylate DNA bases . This suggests that the primary target of this compound is likely to be DNA.
Mode of Action
The compound’s bromomethyl group can form covalent bonds with DNA, leading to DNA alkylation . This process can cause changes in the DNA structure, potentially leading to mutations or alterations in gene expression .
Biochemical Pathways
Dna alkylation can disrupt various cellular processes, including dna replication and transcription . This can affect multiple biochemical pathways downstream, potentially leading to altered cell function or cell death.
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given its potential to interact with DNA and disrupt various cellular processes. DNA alkylation can lead to mutations, which can alter cell function or lead to cell death . These effects can have significant impacts at the tissue and organism levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment could potentially influence the compound’s stability or its interactions with biological targets . Additionally, factors such as temperature and pH could potentially affect the compound’s efficacy and the rate of its reactions with biological targets.
特性
IUPAC Name |
4-(bromomethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCEZINLKFYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)
![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)



![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

